N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is derived from the condensation of 1-acetyl-1H-indole-3-carbaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields such as coordination chemistry, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyridine rings
Scientific Research Applications
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets through the Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide .
Uniqueness
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both indole and pyridine moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to similar compounds .
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c1-12(22)21-11-14(15-6-2-3-7-16(15)21)10-19-20-17(23)13-5-4-8-18-9-13/h2-11H,1H3,(H,20,23)/b19-10+ |
InChI Key |
GCSXLUJMRQVXCH-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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